propyl 1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of propyl 1H-indole-3-carboxylate typically involves the esterification of indole-3-carboxylic acid with propanol. One common method is the Fischer esterification, where indole-3-carboxylic acid is reacted with propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
Indole-3-carboxylic acid+PropanolH2SO4Propyl 1H-indole-3-carboxylate+Water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: Propyl 1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Propyl 1H-indole-3-methanol.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Propyl 1H-indole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways . The ester group can also undergo hydrolysis, releasing indole-3-carboxylic acid, which has its own biological activities .
Comparison with Similar Compounds
Indole-3-carboxylic acid: The parent compound, which lacks the propyl ester group.
Methyl 1H-indole-3-carboxylate: A similar ester derivative with a methyl group instead of a propyl group.
Ethyl 1H-indole-3-carboxylate: Another ester derivative with an ethyl group.
Uniqueness: Propyl 1H-indole-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
61698-91-7 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
propyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-7-15-12(14)10-8-13-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3 |
InChI Key |
NIFJDURIIDDXPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.